molecular formula C23H29Cl2N3O7 B1672130 GR 89696 fumarate CAS No. 126766-32-3

GR 89696 fumarate

Cat. No. B1672130
M. Wt: 530.4 g/mol
InChI Key: ABTNETSDXZBJTE-WLHGVMLRSA-N
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Description

GR 89696 fumarate is a highly potent and selective κ2 opioid receptor agonist with an IC50 of 0.04nM . It has anti-pruritic, anti-injury, and neuroprotective effects .


Molecular Structure Analysis

The molecular formula of GR 89696 fumarate is C23H29Cl2N3O7 . The molecular weight is 530.4 g/mol . The chemical name is 4-[(3,4-Dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylic acid methyl ester fumarate .


Physical And Chemical Properties Analysis

GR 89696 fumarate is soluble to 25 mM in water with gentle warming and to 100 mM in DMSO .

Scientific Research Applications

Synthetic Organic Chemistry Applications

The Sonogashira reaction, a critical methodology in synthetic organic chemistry, involves the coupling of alkynes with aryl or vinyl halides. Fumarate derivatives, similar to GR 89696 fumarate, can be pivotal in this context, serving as intermediates or targets in the synthesis of complex organic molecules. This process is instrumental in constructing ynones, enynes, and various carbocyclic and heterocyclic systems, demonstrating the versatility of fumarate compounds in organic synthesis (Chinchilla & Nájera, 2007).

Biomaterials and Tissue Engineering

Fumarate derivatives, like oligo(poly(ethylene glycol) fumarate) (OPF), have been modified for the preparation of functionalized polymer networks. These materials, especially when modified with cell adhesion peptides, show promise in tissue engineering applications. They have been used to modulate cellular functions such as attachment, proliferation, and migration, which are critical for the successful integration of biomaterials with human tissue (Jo, Shin, & Mikos, 2001).

Metal-Organic Frameworks (MOFs) for Gas Adsorption

Zr-fumarate MOF represents a novel class of materials with potential applications in biomaterials due to its naturally occurring molecules. Its synthesis and characterization have shown that it can be activated and exhibits microporosity, making it suitable for applications in gas adsorption and storage. This highlights the role of fumarate-based MOFs in creating materials with specific functionalities for environmental and industrial applications (Wiβmann et al., 2012).

Potential in Environmental and Energy Applications

The study of metal-organic framework materials, including aluminium fumarate, for adsorption heat pumps showcases the potential of fumarate-based materials in energy applications. These materials have been investigated for their thermal conductivity, water vapor capacity, and suitability in adsorption applications such as heat pumps, water desalination, and heat storage. The ability to tune these materials for specific environmental and energy applications signifies the importance of fumarate derivatives in sustainable technologies (AL-Dadah et al., 2018).

Safety And Hazards

When handling GR 89696 fumarate, ensure adequate ventilation and provide accessible safety shower and eye wash station. Use safety goggles with side-shields, protective gloves, and impervious clothing. If necessary, use a suitable respirator .

properties

IUPAC Name

(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTNETSDXZBJTE-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017105
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GR 89696 fumarate

CAS RN

126766-32-3
Record name 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126766-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 89696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-89696 FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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